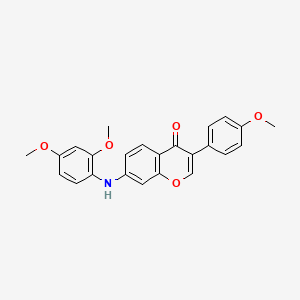
7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one , also known as a flavonoid derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
Structural Features
The compound features:
- A chromenone backbone, which is characteristic of many flavonoids.
- Two methoxy groups that may influence its biological activities.
- An amino group that may enhance interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of flavonoids. The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 30 µg/mL | |
| Bacillus subtilis | 20 µg/mL |
The presence of the methoxy groups is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death.
Anticancer Activity
Flavonoids are known for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Table 2: Cytotoxic Effects of the Compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| HCT116 (Colon Cancer) | 12.0 | |
| HeLa (Cervical Cancer) | 18.0 |
In these studies, the compound exhibited dose-dependent cytotoxicity, with the MCF-7 cell line being particularly sensitive. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals.
Table 3: Antioxidant Activity Assay Results
The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which can donate electrons to neutralize free radicals.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various flavonoids included this compound, revealing its significant inhibition against Gram-positive bacteria compared to standard antibiotics. The study emphasized the potential for developing new antibacterial agents derived from flavonoids.
Case Study 2: Anticancer Mechanism
Research investigating the anticancer mechanisms found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis. This finding supports further exploration into its use as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-27-17-7-4-15(5-8-17)20-14-30-22-12-16(6-10-19(22)24(20)26)25-21-11-9-18(28-2)13-23(21)29-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGHYJLAAKICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














